molecular formula C10H6Br2 B096460 1,6-Dibromonaphthalene CAS No. 19125-84-9

1,6-Dibromonaphthalene

Cat. No. B096460
CAS RN: 19125-84-9
M. Wt: 285.96 g/mol
InChI Key: PUIAXCYSKMFFOU-UHFFFAOYSA-N
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Description

1,6-Dibromonaphthalene is a brominated derivative of naphthalene, a polycyclic aromatic hydrocarbon. While the provided papers do not directly discuss 1,6-dibromonaphthalene, they do provide insights into the synthesis and properties of closely related bromonaphthalene compounds. These compounds are of interest due to their potential applications in organic electronics and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of bromonaphthalene derivatives can be complex, involving multiple steps and requiring careful optimization of conditions. For example, the synthesis of 6,7-dibromo-2,3-dicyanonaphthalene, a compound related to 1,6-dibromonaphthalene, was achieved through a three-step process starting from o-xylene. This process included electrophilic aromatic substitution, free radical halogenation, and electroclic reaction. The optimal conditions for this synthesis were determined by varying solvent volume, reaction time, and catalyst quantity, resulting in a high yield of 92.9% .

Molecular Structure Analysis

The molecular structure of bromonaphthalene derivatives is characterized by the presence of bromine atoms attached to the naphthalene ring system. These bromine substituents can significantly influence the electronic properties of the molecule, making them suitable for use in electronic applications. The exact position of the bromine atoms on the naphthalene ring can affect the reactivity and the potential for further functionalization of the molecule.

Chemical Reactions Analysis

Bromonaphthalene derivatives are reactive intermediates that can undergo various chemical reactions. One such reaction is the nucleophilic aromatic substitution (SNAr) reaction, which allows for the introduction of additional functional groups into the molecule. This type of reaction was utilized in the synthesis of 2,3,6,7-tetrabromonaphthalene diimides, indicating the versatility of bromonaphthalene derivatives in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromonaphthalene derivatives, such as melting point and infrared (IR) spectra, are crucial for characterizing these compounds and confirming their purity. For instance, the synthesized 6,7-dibromo-2,3-dicyanonaphthalene was characterized by its melting point, elemental analyses, and IR spectra, which are standard techniques for verifying the structure and composition of organic compounds .

Scientific Research Applications

1. Regioselective Dibromination of Naphthalene

  • Application Summary: The study investigates the influence of structured solids on the regioselectivity of the dibromination of naphthalene using bromine at room temperature .
  • Methods of Application: The experiment involves direct room temperature reactions of bromine with naphthalene. Different solids, namely Synclyst 13 and KSF clay, are used .
  • Results: The more acidic amorphous catalysts and an acidic clay give rapid reactions and lead to a large preponderance of 1,4-dibromonaphthalene over the 1,5-dibromo compound .

2. High Temperature Bromination

  • Application Summary: The study focuses on the thermal and photobromination of naphthalene and its derivatives .
  • Methods of Application: The experiment involves bromination of 1,4-dibromonaphthalene with excess bromine at 120 °C .
  • Results: The process provides three isomeric tetrabromides beside the tribromides. Base induced elimination of these tetrabromides formed 1,4,6-tribromonaphthalene and 1,4,6,7-tetrabromonaphthalene .

3. Selective Bromination of 1-Bromonaphthalene

  • Application Summary: The study describes specific and selective preparation methods for 1,4-dibromonaphthalene, 1,5-dibromonaphthalene, and 1,3,5-tribromonaphthalene .
  • Methods of Application: The reaction of 1-bromonaphthalene and naphthalene with stoichiometric quantities of bromine using a minimum amount of solvent (methylene chloride) at 230 and 250°C .
  • Results: Photobromination of 1-bromonaphthalene in CCl4 at 230°C gives 1,2,3,4,5-pentabromo-1,2,3,4-tetrahydronaphthalenes, whereas 1,5-dibromonaphthalene is obtained at reflux (77°C) in 80% yield under the same conditions .

4. Polybromination of Naphthalene

  • Application Summary: The study focuses on the polybromination of naphthalene using bromine over a montmorillonite clay .
  • Methods of Application: The experiment involves bromination of 1,4-dibromonaphthalene using excess Br2 at 80°C .
  • Results: 1,4,6-Tribromonaphthalene was obtained in a better yield (43%) from the bromination of 1,4-dibromonaphthalene .

5. Selective α,α-Dibromination of Tetralones

  • Application Summary: The study investigates the reaction of the N-methylpyrrolidin-2-one hydrotribromide complex (MPHT) with substituted-1-tetralones .
  • Methods of Application: The experiment involves the use of MPHT as a safety reagent for selective α,α-dibromination of tetralones .
  • Results: Under base-free conditions, several 2-bromo-1-naphtols were obtained from tetralones in a ‘one pot’ sequence in good to excellent yields .

6. Polybromination of Naphthalene

  • Application Summary: The study focuses on the polybromination of naphthalene using bromine over a montmorillonite clay .
  • Methods of Application: The experiment involves bromination of 1,4-dibromonaphthalene using excess Br2 at 80°C .
  • Results: 1,4,6-Tribromonaphthalene was obtained in a better yield (43%) from the bromination .

Safety And Hazards

Safety data sheets recommend wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing when handling 1,6-Dibromonaphthalene . It is also advised to avoid ingestion and inhalation, and to prevent dust formation .

Future Directions

1,6-Dibromonaphthalene and its derivatives have potential applications in various fields. For instance, they can be used in the development of organic semiconductor materials . Furthermore, they are key intermediates in the industrial and laboratory preparation of various naphthalene derivatives, which have important applications in different areas .

properties

IUPAC Name

1,6-dibromonaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Br2/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUIAXCYSKMFFOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20401530
Record name 1,6-dibromonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-Dibromonaphthalene

CAS RN

19125-84-9
Record name 1,6-dibromonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
HW Loesecke, AJ Nolte - Journal of the American Chemical …, 1937 - ACS Publications
The general method developed in this Labora-tory for the synthesis of cholanthrene and certain of itsalkyl derivatives has been found satisfactory for the synthesis of the 3-methoxy and 3…
Number of citations: 8 pubs.acs.org
RD Wilson - Journal of the Chemical Society (Resumed), 1965 - pubs.rsc.org
6-Bromo-l-chloronaphthalene-2, 7-diol has been obtained by bromination of l-chloro-and by chlorination of l-bromo-naphthalene-& 7-diol. It has been confirmed that dichlorination of …
Number of citations: 0 pubs.rsc.org
RD Wilson - Tetrahedron, 1960 - Elsevier
The oxidation of 1,6-dibromo-2,7-dimethoxynaphthalene has been reinvestigated and the 1-bromodimethoxy-compound has yielded a new bromonaphthaquinone. A transbromination …
Number of citations: 7 www.sciencedirect.com
F Chen, D Bai, D Jiang, Y Wang, Y He - Dalton Transactions, 2017 - pubs.rsc.org
In this work, five positional isomeric ligands consisting of two peripheral isophthalate moieties attached to the central naphthyl core in different ways, namely, 5,5′-(naphthyl-1,3-diyl) …
Number of citations: 23 pubs.rsc.org
LF Fieser, B Riegel - Journal of the American Chemical Society, 1937 - ACS Publications
1-Diethylamino-2, 3, 4, 6-tetramethyl-d-glu-cose and 2, 3, 4, 6-tetramethyl-l, 2-d-glucoseen have been synthesized in crystalline condition. Some of the properties of the latter compound …
Number of citations: 5 pubs.acs.org
M Nagy, D Rácz, L Daróczi, B Lukács… - Macromolecular …, 2011 - Wiley Online Library
The preparation and self‐assembly of poly(2‐glucopyranosyl‐1,6‐naphthalene‐1,4‐phenylene), P16NP2Glu, an amphiphilic, blue‐light‐emitting copolymer, is reported. The copolymer …
Number of citations: 5 onlinelibrary.wiley.com
BS Liao, ST Liu - The Journal of Organic Chemistry, 2012 - ACS Publications
Diamination of phenylene dihalides with aqueous ammonia to give the corresponding phenylenediamines can be achieved by using a dicopper complex [Cu 2 (bpnp)(OH)(CF 3 COO) …
Number of citations: 38 pubs.acs.org
F Chen, D Bai, Y Wang, D Jiang, Y He - Materials Chemistry Frontiers, 2017 - pubs.rsc.org
In this work, three porous MOFs (ZJNU-74, ZJNU-75 and ZJNU-76) were constructed via solvothermal reactions of unsymmetrical naphthalene-derived diisophthalate ligands and Cu2+ …
Number of citations: 37 pubs.rsc.org
JH Banning - 1989 - elibrary.ru
There have been several recent attempts to synthesize a one-dimensional graphite-like polymer, namely poly (peri-naphthalene)(PPN). All of these approaches involved pyrolysis of a …
Number of citations: 0 elibrary.ru
H Zhao, C Xu, B Wang, J Zhao, C Cui… - Int. J. Electrochem …, 2012 - electrochemsci.org
2, 6-Bis (2-thienyl) naphthalene monomer was successfully synthesized via Suzuki coupling reaction and electrochemically polymerized to obtain a multi-electrochromic polymer poly (2…
Number of citations: 3 www.electrochemsci.org

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